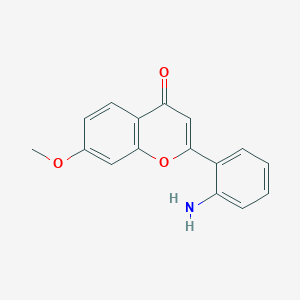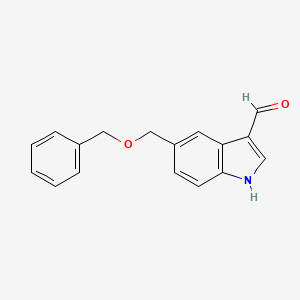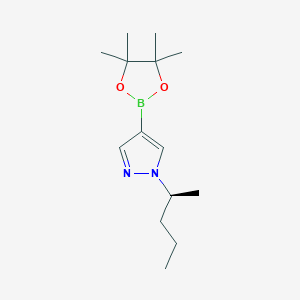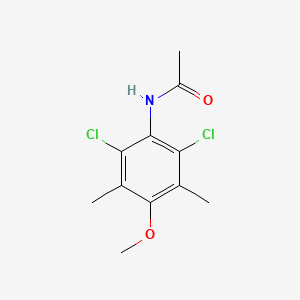
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties . The specific structure of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, includes a benzene ring fused with a six-membered lactone, with additional functional groups that enhance its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, typically involves the condensation of salicylaldehyde derivatives with phenylacetic acid derivatives under basic conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the coumarin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydrocoumarin structure.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mecanismo De Acción
The mechanism of action of Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Umbelliferone: Another coumarin derivative with anti-inflammatory and antioxidant properties.
Scopoletin: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy-, is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
73791-11-4 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-11(2)13(9-10)15-16(18)12-5-3-4-6-14(12)20-17(15)19/h3-9,18H,1-2H3 |
Clave InChI |
JZDAKHDSPOMTAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)



